molecular formula C6H5FN2O2 B2866213 5-Amino-6-fluoropyridine-2-carboxylic acid CAS No. 1806662-65-6

5-Amino-6-fluoropyridine-2-carboxylic acid

Cat. No.: B2866213
CAS No.: 1806662-65-6
M. Wt: 156.116
InChI Key: RLGCVRUPOVMWAM-UHFFFAOYSA-N
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Description

5-Amino-6-fluoropyridine-2-carboxylic acid is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of picolinic acid, with an amino group at the 5-position and a fluorine atom at the 6-position of the pyridine ring. Its molecular formula is C6H5FN2O2.

Scientific Research Applications

5-Amino-6-fluoropyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound is classified under GHS Hazard Statements as potentially harmful if swallowed and may cause skin irritation .

Mechanism of Action

Target of Action

It’s structurally similar to other fluorinated compounds that have been shown to interact with various enzymes and receptors

Mode of Action

The exact mode of action of 5-Amino-6-fluoropicolinic acid is currently unknown due to the lack of specific studies on this compound. Fluorinated compounds often exert their effects by forming strong bonds with their targets, leading to changes in the target’s function . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, potentially leading to potent biological effects.

Biochemical Pathways

Fluorinated compounds can influence a variety of biochemical processes, including enzyme activity, signal transduction, and gene expression

Pharmacokinetics

Fluorinated compounds often exhibit unique pharmacokinetic properties due to the strong electronegativity and small size of the fluorine atom . These properties can influence the compound’s bioavailability, half-life, and tissue distribution.

Result of Action

Fluorinated compounds can induce a variety of biological effects, depending on their specific targets and modes of action . These effects can range from changes in cellular signaling and metabolism to alterations in cell growth and survival.

Action Environment

The action of 5-Amino-6-fluoropicolinic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s stability, solubility, and reactivity can be affected by the pH of the environment. Similarly, temperature can influence the compound’s kinetics and thermodynamics, potentially affecting its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-fluoropyridine-2-carboxylic acid typically involves the reaction of 2-amino-6-fluoropyridine with various reagents. One common method includes the use of diazo reagents to introduce the amino group at the 5-position . The reaction conditions often involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of advanced catalytic processes and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-fluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while substitution reactions can produce various substituted picolinic acids .

Comparison with Similar Compounds

Uniqueness: 5-Amino-6-fluoropyridine-2-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-6-fluoropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGCVRUPOVMWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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